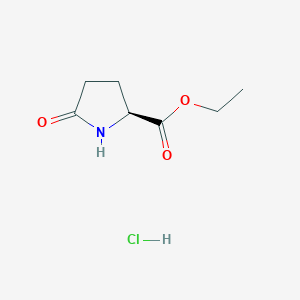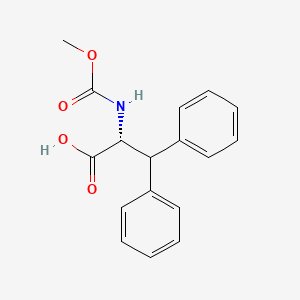
(2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonylamino group and two phenyl groups attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid can be achieved through several methods. One common approach involves the use of protected amino acids and subsequent modification. The reaction conditions typically involve the use of a base such as sodium azide (NaN3) and an organic solvent .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous introduction of reagents and the controlled reaction conditions necessary for the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methoxycarbonylamino group and the phenyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of the methoxycarbonylamino group can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Applications De Recherche Scientifique
(2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid has several scientific research applications In chemistry, it can be used as a building block for the synthesis of more complex molecules In biology, it may be used to study the interactions of amino acids with proteins and enzymesAdditionally, it can be used in the development of functional biomaterials for various industrial applications .
Mécanisme D'action
The mechanism of action of (2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonylamino group and the phenyl groups play a crucial role in these interactions by facilitating binding to the active sites of enzymes or receptors. This binding can result in the modulation of biochemical pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid include other amino acids with modified functional groups, such as (fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids . These compounds share structural similarities and may exhibit similar chemical reactivity and biological activity.
Uniqueness: What sets this compound apart from other similar compounds is the presence of the methoxycarbonylamino group and the two phenyl groups
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
(2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C17H17NO4/c1-22-17(21)18-15(16(19)20)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,21)(H,19,20)/t15-/m1/s1 |
Clé InChI |
AZJJNORIBURVFN-OAHLLOKOSA-N |
SMILES isomérique |
COC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
COC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


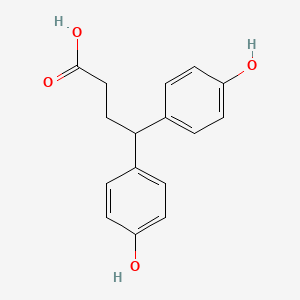
![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)
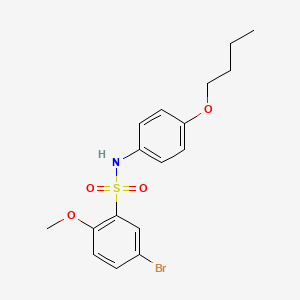

![2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine](/img/structure/B12275792.png)
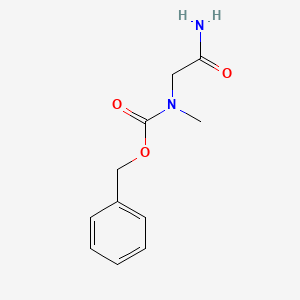


![7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12275819.png)
![5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene](/img/structure/B12275820.png)

![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12275829.png)
